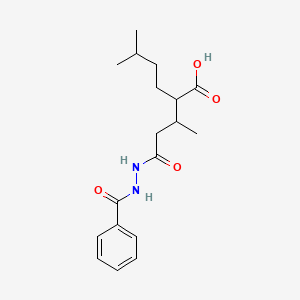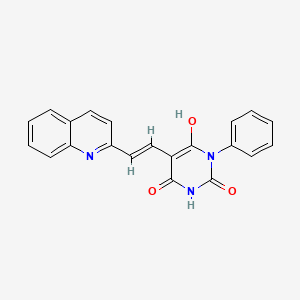![molecular formula C17H13BrN4OS B15030025 (7Z)-3-(3-bromophenyl)-7-(pyridin-4-ylmethylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B15030025.png)
(7Z)-3-(3-bromophenyl)-7-(pyridin-4-ylmethylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7Z)-3-(3-bromophenyl)-7-(pyridin-4-ylmethylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one is a complex organic compound that belongs to the class of thiazolo[3,2-a][1,3,5]triazinones This compound is characterized by its unique structure, which includes a bromophenyl group, a pyridinylmethylidene group, and a thiazolo-triazinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7Z)-3-(3-bromophenyl)-7-(pyridin-4-ylmethylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolo-Triazinone Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazolo-triazinone core.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using bromobenzene derivatives and suitable catalysts.
Addition of the Pyridinylmethylidene Group: The final step involves the addition of the pyridinylmethylidene group through a condensation reaction with pyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
(7Z)-3-(3-bromophenyl)-7-(pyridin-4-ylmethylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce reduced forms of the compound with altered functional groups.
科学的研究の応用
(7Z)-3-(3-bromophenyl)-7-(pyridin-4-ylmethylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (7Z)-3-(3-bromophenyl)-7-(pyridin-4-ylmethylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (7Z)-3-(3-chlorophenyl)-7-(pyridin-4-ylmethylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
- (7Z)-3-(3-fluorophenyl)-7-(pyridin-4-ylmethylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
Uniqueness
The uniqueness of (7Z)-3-(3-bromophenyl)-7-(pyridin-4-ylmethylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the bromophenyl group, in particular, may enhance its reactivity and interaction with molecular targets compared to similar compounds with different substituents.
特性
分子式 |
C17H13BrN4OS |
|---|---|
分子量 |
401.3 g/mol |
IUPAC名 |
(7Z)-3-(3-bromophenyl)-7-(pyridin-4-ylmethylidene)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C17H13BrN4OS/c18-13-2-1-3-14(9-13)21-10-20-17-22(11-21)16(23)15(24-17)8-12-4-6-19-7-5-12/h1-9H,10-11H2/b15-8- |
InChIキー |
CFSSFWAAXGRYEN-NVNXTCNLSA-N |
異性体SMILES |
C1N=C2N(CN1C3=CC(=CC=C3)Br)C(=O)/C(=C/C4=CC=NC=C4)/S2 |
正規SMILES |
C1N=C2N(CN1C3=CC(=CC=C3)Br)C(=O)C(=CC4=CC=NC=C4)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{(Z)-[2-(4-tert-butylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B15029955.png)
![(4E)-4-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B15029957.png)
![5-(4-Bromophenyl)-2-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15029973.png)
![ethyl (5E)-5-{[1-(3-chloro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15029981.png)
![6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15029985.png)
![5-(4-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B15029990.png)
![(5Z)-2-(4-tert-butylphenyl)-5-(thiophen-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15029993.png)
![ethyl 2-amino-11-bromo-5-[(2-methoxyethyl)oxycarbonyl]-6-methyl-8-oxospiro[4H-pyran-4,3'-indoline]-3-carboxylate](/img/structure/B15029994.png)
![methyl 4-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxyethyl)hydrazinylidene]methyl}-3-hydroxynaphthalene-2-carboxylate](/img/structure/B15030005.png)
![10-(3-methoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B15030013.png)
![3-[(6-Nitro-4-phenylquinazolin-2-yl)amino]-3-phenylpropanoic acid](/img/structure/B15030028.png)
![{4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B15030029.png)

